molecular formula C15H24ClNO3 B4776245 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride

4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride

Cat. No. B4776245
M. Wt: 301.81 g/mol
InChI Key: YNFMLTKUMIRJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride, also known as MPMP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.

Scientific Research Applications

4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride has been used extensively in scientific research to study the role of dopamine in the brain. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride increases the extracellular concentration of dopamine, which allows researchers to study the effects of dopamine on behavior and physiology.

Mechanism of Action

4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride works by binding to the dopamine transporter and blocking its ability to reuptake dopamine from the synaptic cleft. This increases the extracellular concentration of dopamine, which activates dopamine receptors and leads to changes in behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride are primarily related to its ability to increase the extracellular concentration of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, reward, and movement. By increasing the extracellular concentration of dopamine, 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride can affect these processes and lead to changes in behavior and physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in lab experiments is its potency and selectivity. 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride is a highly potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. However, one of the limitations of using 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride is its potential for off-target effects. 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride can also inhibit other transporters, such as the norepinephrine transporter and the serotonin transporter, which can lead to unintended effects.

Future Directions

There are several future directions for research on 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride. One area of interest is the development of more selective inhibitors of the dopamine transporter. This would allow researchers to study the role of dopamine in the brain with greater specificity and fewer off-target effects. Another area of interest is the use of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in animal models of neurological and psychiatric disorders, such as Parkinson's disease and addiction. By studying the effects of 4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride in these models, researchers can gain a better understanding of the role of dopamine in these conditions and potentially develop new treatments.

properties

IUPAC Name

4-[(3-methoxy-4-propoxyphenyl)methyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-3-8-19-14-5-4-13(11-15(14)17-2)12-16-6-9-18-10-7-16;/h4-5,11H,3,6-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMLTKUMIRJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2CCOCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Methoxy-4-propoxy-benzyl)-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-methoxy-4-propoxybenzyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.